molecular formula C9H10FNO2 B8708832 Ethyl (3-fluoro-2-pyridyl)acetate

Ethyl (3-fluoro-2-pyridyl)acetate

Cat. No. B8708832
M. Wt: 183.18 g/mol
InChI Key: WIAZRRXJOHSFTI-UHFFFAOYSA-N
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Patent
US09334290B2

Procedure details

A stirred solution of ethyl 2-(3-fluoropyridin-2-yl)acetate (1.90 g, 10.4 mmol) in THF (26 mL) was treated with 3 M aqueous NaOH (6.9 mL, 20.7 mmol) and stirred at room temperature overnight. The mixture was concentrated to remove the THF, and the residual aqueous solution was frozen and lyophilized to provide sodium 2-(3-fluoropyridin-2-yl)acetate as a white solid (assumed 100% yield), which was used without further purification. Mass spectrum m/z 156 (M+H)+.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH2:8][C:9]([O:11]CC)=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1.[OH-].[Na+:15]>C1COCC1>[F:1][C:2]1[C:3]([CH2:8][C:9]([O-:11])=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1.[Na+:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
FC=1C(=NC=CC1)CC(=O)OCC
Name
Quantity
6.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
26 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the THF
TEMPERATURE
Type
TEMPERATURE
Details
the residual aqueous solution was frozen

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C(=NC=CC1)CC(=O)[O-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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